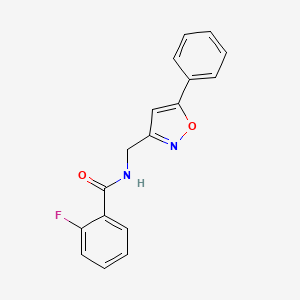
2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Isoxazole derivatives are known to participate in a variety of reactions, and the substitution of various groups on the isoxazole ring can impart different reactivity .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Fluorinated benzothiazoles, structurally related to the compound of interest, have been shown to possess potent antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles are noted for their cytotoxicity in vitro in certain human breast cancer cell lines without exhibiting toxicity against nonmalignant cells. This selective cytotoxicity highlights the potential of these compounds in cancer therapy, with specific fluorinated derivatives undergoing pharmaceutical and preclinical development due to their promising broad-spectrum antitumor activity (Hutchinson et al., 2001).
Antimicrobial Applications
Another avenue of research involves the antimicrobial properties of fluorobenzamides. New derivatives bearing a fluorine atom have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial efficacy of these compounds, underscoring the importance of fluorination in the development of new antimicrobial agents (Desai et al., 2013).
Radiosynthesis and Imaging Applications
Fluorine-18 labeled benzamide analogues, which may share structural similarities with the compound , have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, demonstrating their potential as imaging agents in cancer diagnosis and therapy evaluation (Tu et al., 2007).
Metabolic and Mechanistic Insights
Research on fluorinated benzothiazoles, akin to the subject compound, has revealed that their antiproliferative activity against cancer cells derives from their metabolism and subsequent binding to macromolecules within sensitive cells. This process involves induction of and metabolism by cytochrome P450 1A1, with fluorinated derivatives showing an ability to be metabolized into reactive species that bind covalently to cellular macromolecules, a crucial step in exerting their cytotoxic effects (Brantley et al., 2004).
Wirkmechanismus
Target of action
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Benzamide derivatives also have a wide range of biological activities .
Mode of action
The mode of action of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure. They can interact with a variety of targets in the body, leading to different biological effects .
Biochemical pathways
Isoxazole and benzamide derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure .
Result of action
The molecular and cellular effects of isoxazole and benzamide derivatives can vary greatly depending on the specific compound and its structure .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of isoxazole and benzamide derivatives .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-5-4-8-14(15)17(21)19-11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRDWLMLNDQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

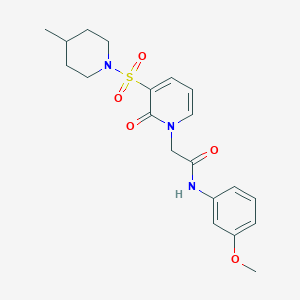
![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

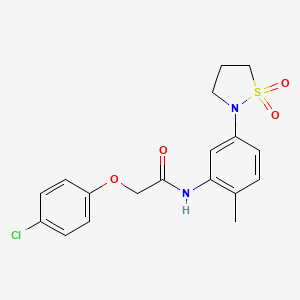
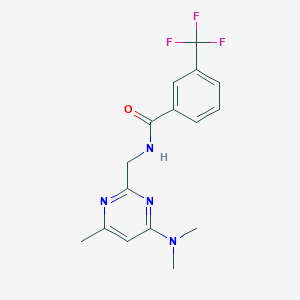
![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2714900.png)
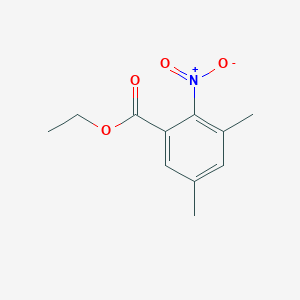
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714903.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2714904.png)
![1-(2,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714905.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2714906.png)
![N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2714910.png)

![2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)propyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2714913.png)